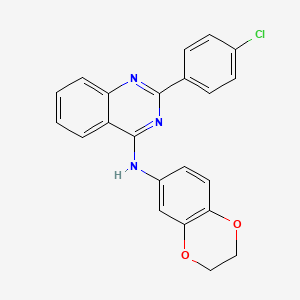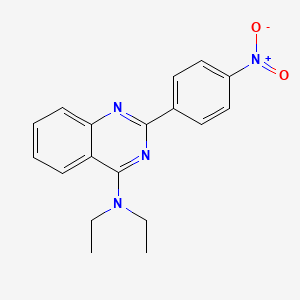![molecular formula C25H26N4O4S B11637051 (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637051.png)
(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-6-{4-[2-(3,5-ジメチルフェノキシ)エトキシ]-3-エトキシベンジリデン}-5-イミノ-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、チアゾロ-ピリミジノンコアを含む独自の構造を特徴としており、その多様な生物活性で知られています。
準備方法
合成経路と反応条件
(6Z)-6-{4-[2-(3,5-ジメチルフェノキシ)エトキシ]-3-エトキシベンジリデン}-5-イミノ-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン の合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。主要なステップには次のものがあります。
チアゾロ-ピリミジノンコアの形成: これは、適切なチオセミカルバジド誘導体をα、β-不飽和カルボニル化合物と酸性または塩基性条件下で環化させることで達成できます。
ベンジリデン基の導入: このステップでは、コア構造を3-エトキシ-4-ホルミルフェノールと、水酸化ナトリウムなどの塩基の存在下で縮合させます。
エーテル化: 最後のステップには、中間体を3,5-ジメチルフェノールと、塩基の存在下でヨウ化エチルなどの適切なアルキル化剤を使用してエーテル化することが含まれます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、再結晶化またはクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフェノキシ基とエトキシ基で酸化反応を起こす可能性があり、キノン誘導体の形成につながります。
還元: 還元反応は、イミノ基を標的にし、それをアミンに変換できます。
置換: この化合物の芳香環は、ニトロ化またはハロゲン化などの求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、通常、ニトロ化のための硝酸やハロゲン化のための臭素などの試薬が必要です。
主要な生成物
酸化: キノン誘導体。
還元: アミノ誘導体。
置換: ニトロまたはハロゲン化誘導体。
科学研究への応用
化合物(6Z)-6-{4-[2-(3,5-ジメチルフェノキシ)エトキシ]-3-エトキシベンジリデン}-5-イミノ-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: その独特の構造のために、生物学的プロセスを研究するためのプローブとして潜在的に使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
産業: 特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
作用機序
この化合物がその効果を発揮するメカニズムは、特定の分子標的に結合する能力に関連している可能性があります。チアゾロ-ピリミジノンコアは、酵素または受容体に結合して、その活性を調節できます。この相互作用は、炎症や細胞増殖に関与する経路など、特定の経路の阻害につながる可能性があります。
類似化合物の比較
類似化合物
酢酸エチル: 同様の合成用途で使用され、ケト-エノール互変異性体化を起こします.
4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド: 有機合成における縮合剤として使用されます.
独自性
(6Z)-6-{4-[2-(3,5-ジメチルフェノキシ)エトキシ]-3-エトキシベンジリデン}-5-イミノ-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン の独自性は、その複雑な構造にあり、その構造により、多様な化学反応と潜在的な生物活性が可能になります
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
The uniqueness of (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which combines multiple functional groups and aromatic rings
特性
分子式 |
C25H26N4O4S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
(6Z)-6-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O4S/c1-5-31-22-14-18(13-20-23(26)29-25(27-24(20)30)34-17(4)28-29)6-7-21(22)33-9-8-32-19-11-15(2)10-16(3)12-19/h6-7,10-14,26H,5,8-9H2,1-4H3/b20-13-,26-23? |
InChIキー |
XDVIOCVSGOIDQY-ZQCYNNBZSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC(=CC(=C4)C)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC(=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
![(5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636984.png)
![8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11636986.png)
![(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11636992.png)
methanone](/img/structure/B11637002.png)
![diethyl [2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene]propanedioate](/img/structure/B11637009.png)
![6-Chloro-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637014.png)
![{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11637016.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11637024.png)


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11637045.png)
